molecular formula C16H20NO4- B12343981 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester

Cat. No.: B12343981
M. Wt: 290.33 g/mol
InChI Key: UMJDUZFRWNBBGO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid typically involves the protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group, followed by the introduction of an ethyl group at the 3-position of the piperidine ring. The carboxylic acid group is then introduced at the 3-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for 1-Cbz-3-ethylpiperidine-3-carboxylic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-3-ethylpiperidine-3-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1-Cbz-3-ethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Properties

Molecular Formula

C16H20NO4-

Molecular Weight

290.33 g/mol

IUPAC Name

3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate

InChI

InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)/p-1

InChI Key

UMJDUZFRWNBBGO-UHFFFAOYSA-M

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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